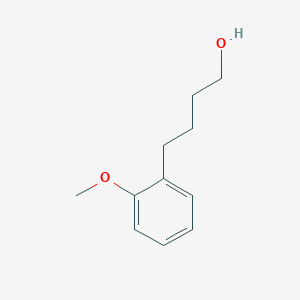

4-(2-Methoxyphenyl)butan-1-OL

Descripción

4-(2-Methoxyphenyl)butan-1-ol is an organic compound featuring a butanol backbone substituted with a 2-methoxyphenyl group at the fourth carbon.

Propiedades

Número CAS |

10493-38-6 |

|---|---|

Fórmula molecular |

C11H16O2 |

Peso molecular |

180.24 g/mol |

Nombre IUPAC |

4-(2-methoxyphenyl)butan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8,12H,4-5,7,9H2,1H3 |

Clave InChI |

LICCCCCCEBHYTF-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1CCCCO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Phenylbutanols

4-(4-Methylphenyl)butan-1-ol (CAS: Not specified)

- Structure : A methyl group (-CH₃) replaces the methoxy group at the para position of the phenyl ring.

- Key Differences :

- Polarity : The methyl group is less polar than methoxy, reducing solubility in polar solvents.

- Electronic Effects : Methyl is a weaker electron-donating group compared to methoxy, altering electronic interactions in reactions or biological systems.

- Applications : Used in research for material science and organic synthesis .

4-[(4-Methylphenyl)amino]butan-1-ol (CAS 356086-86-7)

- Structure: An amino group (-NH-(4-methylphenyl)) replaces the methoxyphenyl moiety.

- Key Differences: Basicity: The amino group introduces basicity, enabling pH-dependent solubility and salt formation. Biological Activity: Potential for enhanced receptor binding in drug design due to hydrogen bonding .

Piperazine Derivatives with 2-Methoxyphenyl Groups

Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) feature a 2-methoxyphenyl group attached to a piperazine ring.

Pheromone-Related Butanols

4-(n-Heptyloxy)butan-1-ol

- Structure : A linear heptyloxy chain (-O-(CH₂)₆CH₃) replaces the methoxyphenyl group.

- Key Differences: Lipophilicity: The long alkoxy chain increases hydrophobicity, favoring volatility and diffusion in pheromone signaling.

Amino-Substituted Butanols

4-(Propan-2-ylamino)butan-1-ol (CAS 42042-71-7)

- Structure: An isopropylamino group (-NH-CH(CH₃)₂) is attached to the butanol chain.

- Key Differences: Hydrogen Bonding: The amino group enables stronger hydrogen bonding compared to the methoxy group. Versatility: Used in agrochemicals and pharmaceuticals due to its dual functional groups .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Activity : Piperazine derivatives (e.g., HBK14) demonstrate that adding heterocycles to the 2-methoxyphenyl scaffold can optimize pharmacokinetics .

- Pheromone Specificity: Linear alkoxy chains (e.g., 4-(n-heptyloxy)butan-1-ol) prioritize volatility, whereas aromatic butanols may favor stability in synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.